molecular formula C23H42ClN B12340088 benzyl-dimethyl-tetradecan-2-ylazanium;chloride

benzyl-dimethyl-tetradecan-2-ylazanium;chloride

Cat. No.: B12340088
M. Wt: 368.0 g/mol
InChI Key: QLJLZLWGHOGCMR-UHFFFAOYSA-M
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Description

Benzyl-dimethyl-tetradecan-2-ylazanium;chloride, also known as methyldodecylbenzyl trimethyl ammonium chloride, is a quaternary ammonium compound. It is commonly used as a surfactant and disinfectant due to its antimicrobial properties. The compound has a molecular formula of C23H42ClN and a molecular weight of 368.039 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-dimethyl-tetradecan-2-ylazanium;chloride is synthesized through a quaternization reaction. The process involves the reaction of dimethyl tetradecylamine with benzyl chloride in the presence of a base, typically under mild heating conditions . The reaction can be represented as follows:

C6H5CH2Cl+C14H29N(CH3)2C6H5CH2N(CH3)2C14H29Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_{14}\text{H}_{29}\text{N}(\text{CH}_3)_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2\text{C}_{14}\text{H}_{29}\text{Cl} C6​H5​CH2​Cl+C14​H29​N(CH3​)2​→C6​H5​CH2​N(CH3​)2​C14​H29​Cl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzyl-dimethyl-tetradecan-2-ylazanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield benzyl alcohol derivatives, while oxidation reactions can produce benzyl aldehyde or benzoic acid derivatives .

Mechanism of Action

The antimicrobial activity of benzyl-dimethyl-tetradecan-2-ylazanium;chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • Tetradecyltrimethylammonium chloride
  • Cetyltrimethylammonium chloride
  • Dodecyltrimethylammonium chloride

Uniqueness

Compared to similar quaternary ammonium compounds, benzyl-dimethyl-tetradecan-2-ylazanium;chloride exhibits a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent. Its benzyl group enhances its ability to interact with microbial membranes, providing superior antimicrobial efficacy .

Properties

Molecular Formula

C23H42ClN

Molecular Weight

368.0 g/mol

IUPAC Name

benzyl-dimethyl-tetradecan-2-ylazanium;chloride

InChI

InChI=1S/C23H42N.ClH/c1-5-6-7-8-9-10-11-12-13-15-18-22(2)24(3,4)21-23-19-16-14-17-20-23;/h14,16-17,19-20,22H,5-13,15,18,21H2,1-4H3;1H/q+1;/p-1

InChI Key

QLJLZLWGHOGCMR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C)[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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